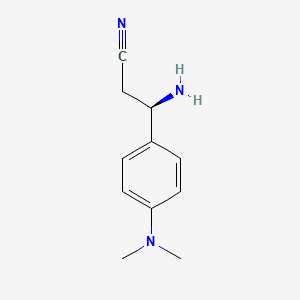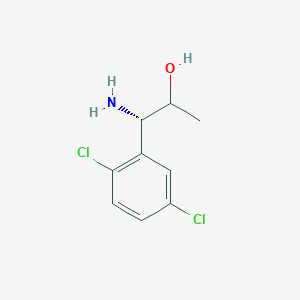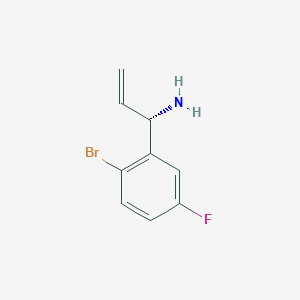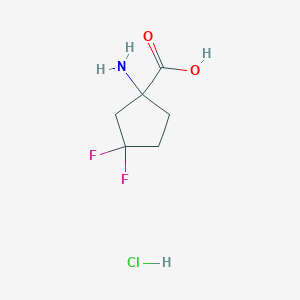
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride is a synthetic compound with the molecular formula C6H9F2NO2·HCl and a molecular weight of 201.6 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with amino and carboxylic acid groups, along with two fluorine atoms at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes halogenation to introduce fluorine atoms at the 3-position.
Amination: The halogenated cyclopentane derivative is then subjected to amination reactions to introduce the amino group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization and recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free acid form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted cyclopentane derivatives.
Oxidation: Formation of corresponding oxo or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes such as ornithine aminotransferase, affecting metabolic pathways.
Molecular Targets: It targets enzymes involved in amino acid metabolism, leading to altered cellular functions.
Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluorocyclopentane-1-carboxylic acid: Lacks the amino group but shares the cyclopentane and fluorine substitution pattern.
1-Aminocyclopropanecarboxylic acid: Contains a cyclopropane ring instead of cyclopentane, with similar functional groups.
Uniqueness
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its fluorine atoms enhance its stability and interaction with biological targets, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C6H10ClF2NO2 |
|---|---|
Molekulargewicht |
201.60 g/mol |
IUPAC-Name |
1-amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-1-5(9,3-6)4(10)11;/h1-3,9H2,(H,10,11);1H |
InChI-Schlüssel |
JFFDCWNYPDFGOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1(C(=O)O)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


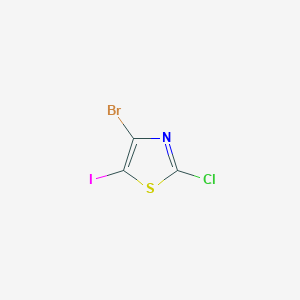
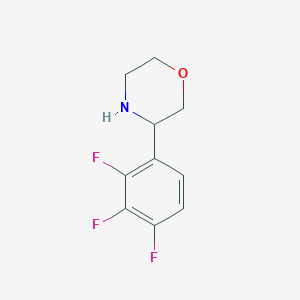
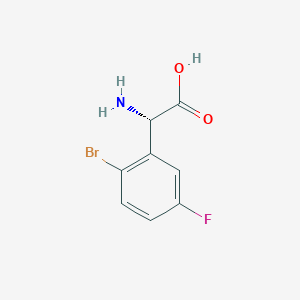
![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
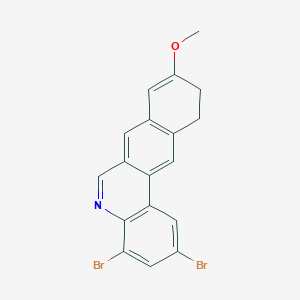
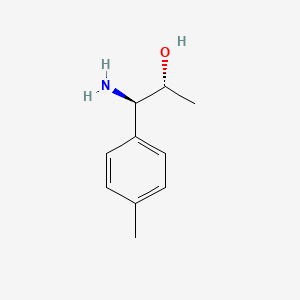
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
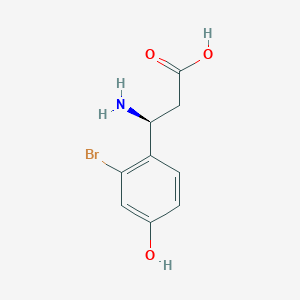

![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
